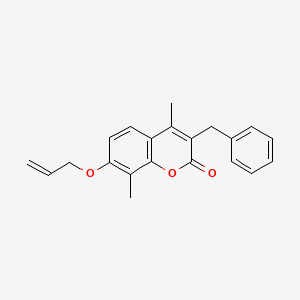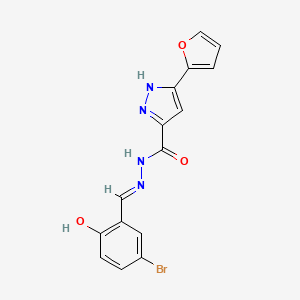
7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4,8-dimethyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromen-2-one core with benzyl, dimethyl, and prop-2-en-1-yloxy substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4,8-dimethyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide in the presence of a strong base like sodium hydride.
Attachment of the prop-2-en-1-yloxy group: This final step involves the etherification of the chromen-2-one core with allyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and prop-2-en-1-yloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid, and corresponding carboxylic acids.
Reduction: Hydroxy derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a lead compound for drug development, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is not fully understood but is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
4,8-Dimethyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one: Lacks the benzyl group, which may affect its biological activity and reactivity.
3-Benzyl-4,8-dimethyl-2H-chromen-2-one: Lacks the prop-2-en-1-yloxy group, potentially altering its chemical properties and applications.
3-Benzyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one: Lacks the dimethyl groups, which may influence its stability and reactivity.
Uniqueness: The presence of the benzyl, dimethyl, and prop-2-en-1-yloxy groups in 3-benzyl-4,8-dimethyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one imparts unique chemical properties and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H20O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C21H20O3/c1-4-12-23-19-11-10-17-14(2)18(13-16-8-6-5-7-9-16)21(22)24-20(17)15(19)3/h4-11H,1,12-13H2,2-3H3 |
InChI Key |
DBLNATXNASCNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
![Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686592.png)
![4-(methoxymethyl)-6-methyl-2-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}pyridine-3-carbonitrile](/img/structure/B11686607.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11686610.png)
![N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11686626.png)

![(2-chlorophenyl)-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide](/img/structure/B11686644.png)
![(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile](/img/structure/B11686649.png)
![Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B11686661.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11686664.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686667.png)
![N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11686669.png)
![7-chloro-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11686673.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11686676.png)
